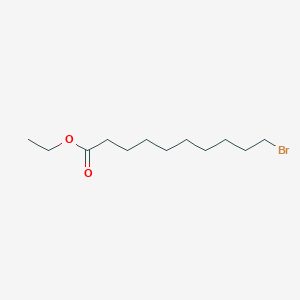

Ethyl 10-Bromodecanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 10-bromodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHLKJQERLYMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339972 | |

| Record name | Ethyl 10-bromodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55099-31-5 | |

| Record name | Ethyl 10-bromodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 10-Bromodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 10-Bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 55099-31-5

This technical guide provides a comprehensive overview of Ethyl 10-Bromodecanoate, a versatile bifunctional molecule with significant potential in research and drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications, particularly in the realm of bioconjugation and as a building block in the synthesis of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

This compound is a fatty acid ester characterized by a terminal bromine atom, making it a valuable intermediate for a variety of chemical modifications. Its physical and chemical properties are summarized in the table below.[1][2][3]

| Property | Value | Reference |

| CAS Number | 55099-31-5 | [1][2][3] |

| Molecular Formula | C₁₂H₂₃BrO₂ | [1] |

| Molecular Weight | 279.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 134-136 °C at 3 mmHg | |

| Density | 1.141 g/cm³ | |

| Refractive Index | 1.4610 | |

| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and dichloromethane. | |

| Storage | Store in a cool, dry place away from incompatible materials. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 10-bromodecanoic acid with ethanol. The precursor, 10-bromodecanoic acid, can be synthesized from 1,10-decanediol (B1670011).

Experimental Protocol: Synthesis of 10-Bromodecanoic Acid[5]

This two-step protocol details the synthesis of the precursor, 10-bromodecanoic acid, from 1,10-decanediol.

Step 1: Synthesis of 10-Bromo-1-decanol

-

To a solution of 1,10-decanediol (1 equivalent) in toluene, add 48% hydrobromic acid (1 equivalent).

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature and wash sequentially with 1 M NaOH, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 10-bromo-1-decanol.

Step 2: Oxidation of 10-Bromo-1-decanol to 10-Bromodecanoic Acid

-

Dissolve 10-bromo-1-decanol (1 equivalent) in acetone (B3395972) and cool to 0 °C.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Quench the reaction with isopropanol (B130326) and dilute with water.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by recrystallization or column chromatography to obtain 10-bromodecanoic acid.

Experimental Protocol: Esterification of 10-Bromodecanoic Acid

This protocol describes the final step to produce this compound.

-

In a round-bottom flask, dissolve 10-bromodecanoic acid (1 equivalent) in a 5-fold excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the acid weight).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Applications in Drug Development and Research

This compound serves as a valuable building block in organic synthesis due to its two reactive centers: the ethyl ester and the terminal bromide. This bifunctionality allows for its use as a linker in the construction of more complex molecules, including active pharmaceutical ingredients (APIs). While specific signaling pathway interactions of this compound itself are not well-documented, its utility lies in the synthesis of molecules with defined biological activities.

Use as a Linker in Bioconjugation

The terminal bromine atom of this compound can be readily displaced by nucleophiles, making it an ideal candidate for use as a linker in bioconjugation. For instance, it can be used to attach small molecule drugs, imaging agents, or other moieties to biomolecules such as proteins, peptides, or antibodies. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment or modification.

Role in the Synthesis of Active Pharmaceutical Ingredients

The long carbon chain of this compound can be incorporated into the structure of APIs to modulate their lipophilicity, which in turn can influence their pharmacokinetic and pharmacodynamic properties. The terminal bromide allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the synthesis of a diverse range of drug analogues for structure-activity relationship (SAR) studies.

Potential Biological Activities

Some commercial suppliers note that this compound has been shown to have anti-inflammatory and antibacterial properties.[5][6] However, detailed studies and mechanisms of action in these contexts are not extensively published in peer-reviewed literature. This suggests an area ripe for further investigation by researchers.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential for application in drug development and various fields of chemical research. Its bifunctional nature allows for its use as a linker and a scaffold in the synthesis of complex organic molecules. While its own biological activity is not yet fully characterized, its utility as a building block for creating novel therapeutic agents is clear. The detailed synthetic protocols and property data provided in this guide are intended to facilitate its use by researchers and scientists in their ongoing work.

References

- 1. This compound | C12H23BrO2 | CID 560452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 55099-31-5 [m.chemicalbook.com]

- 3. This compound | 55099-31-5 [chemicalbook.com]

- 4. This compound 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound, 55099-31-5 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

Ethyl 10-Bromodecanoate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10-bromodecanoate is a halogenated fatty acid ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an ester and a terminal bromide, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols and a logical workflow for its characterization.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, reaction setup, and purification of the compound.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₂H₂₃BrO₂ | - | [1] |

| Molecular Weight | 279.22 | g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - | [2] |

| Boiling Point | 134 | °C | at 3 mmHg[3] |

| Density | 1.14 | g/cm³ | at 20°C[3] |

| Refractive Index | 1.4600 - 1.4640 | - | at 20°C (n_D)[3] |

| Melting Point | Not available | °C | Data not readily found in literature. As a long-chain aliphatic ester, it is expected to have a low melting point, likely below 0°C. |

| Solubility | Insoluble in water; Soluble in common organic solvents. | - | Specific quantitative data is not readily available. Based on the properties of similar long-chain esters and alkyl halides, it is expected to be miscible with alcohols, ethers, esters, and halogenated hydrocarbons.[4][5] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound, based on standard laboratory practices and guidelines from organizations like the OECD and ASTM.[6][7][8][9][10][11]

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is reported at reduced pressure, which is a common technique for high-boiling point liquids to prevent decomposition.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

-

Short-path distillation apparatus or a small-scale distillation setup

-

Round-bottom flask

-

Thermometer (calibrated)

-

Heating mantle

-

Vacuum pump

-

Manometer

-

Cold trap

Procedure:

-

Place a small volume (e.g., 5-10 mL) of this compound and a boiling chip in the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Connect the apparatus to a vacuum pump via a cold trap and a manometer.

-

Slowly evacuate the system to the desired pressure (e.g., 3 mmHg).

-

Begin heating the sample gently with the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

Principle: Density is the mass per unit volume of a substance. For liquids, this is typically determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and equilibrate it in a constant temperature water bath (e.g., 20°C).

-

Ensure there are no air bubbles, and the water level is precisely at the calibration mark.

-

Dry the outside of the pycnometer and record its mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and equilibrate it in the constant temperature water bath at the same temperature.

-

Adjust the volume to the calibration mark, dry the exterior, and record its mass (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Refractive Index

Principle: The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature and the wavelength of light used.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20°C). Allow the instrument to equilibrate.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Open the prism of the refractometer and clean the surfaces with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone).

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If necessary, adjust the chromaticity screw to eliminate any color fringe at the borderline.

-

Read the refractive index value from the scale.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical like this compound.

Caption: Logical workflow for the physical characterization of this compound.

References

- 1. This compound 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound 55099-31-5 | 東京化成工業株式会社 [tcichemicals.com]

- 3. This compound CAS#: 55099-31-5 [m.chemicalbook.com]

- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 10. matestlabs.com [matestlabs.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to Ethyl 10-Bromodecanoate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of Ethyl 10-bromodecanoate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identifiers

This compound is a long-chain fatty acid ester characterized by a bromine atom at the terminal position of the decanoate (B1226879) chain. The ethyl ester group is located at the other end of the molecule.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 55099-31-5 |

| Molecular Formula | C12H23BrO2 |

| Molecular Weight | 279.21 g/mol |

| Canonical SMILES | CCOC(=O)CCCCCCCCCBr |

| InChI | InChI=1S/C12H23BrO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3 |

| InChIKey | VWHLKJQERLYMNA-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Boiling Point | 134 °C at 3 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

| Refractive Index | 1.4600-1.4640 | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of 10-bromodecanoic acid followed by its esterification with ethanol (B145695).

Synthesis of 10-Bromodecanoic Acid

A common method for the synthesis of 10-bromodecanoic acid involves the oxidation of 10-bromo-1-decanol.

Experimental Protocol:

-

Preparation of Chromic Acid Solution: In a flask, dissolve 25.7 g of chromium trioxide (CrO₃) in 25 mL of water. Carefully add 22.5 mL of concentrated sulfuric acid (H₂SO₄) while cooling the mixture in an ice bath.

-

Oxidation Reaction: In a separate reaction vessel, dissolve 41 g of 10-bromo-1-decanol in 130 mL of acetone (B3395972) and cool the solution to -5 °C.

-

Slowly add the prepared chromic acid solution dropwise to the 10-bromo-1-decanol solution, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture for 2 hours at 0 °C and then allow it to stand overnight at room temperature.

-

Work-up and Purification: Extract the mixture with diethyl ether (3 x 250 mL). Wash the combined organic layers with water (250 mL) and then with brine (250 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using dichloromethane (B109758) as the eluent to afford 10-bromodecanoic acid.

Synthesis of this compound (Fischer Esterification)[2][3][4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10-bromodecanoic acid (1.0 equivalent) in an excess of absolute ethanol (which also serves as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[2][3]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

-

Further purification can be achieved by vacuum distillation.[4][5]

Spectroscopic Data

The following tables provide the expected spectroscopic data for this compound based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 3.40 | Triplet | 2H | -CH₂ -Br |

| ~ 2.28 | Triplet | 2H | -CH₂ -C(=O)O- |

| ~ 1.85 | Quintet | 2H | -CH₂ -CH₂Br |

| ~ 1.62 | Quintet | 2H | -CH₂ -CH₂C(=O)O- |

| ~ 1.42 - 1.25 | Multiplet | 10H | -(CH₂)₅- |

| ~ 1.25 | Triplet | 3H | -OCH₂-CH₃ |

Note: The chemical shift of the methylene (B1212753) group adjacent to the bromine in 10-bromodecanoic acid is reported to be around 3.40 ppm.[6]

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃) [7][8]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.8 | C =O |

| ~ 60.1 | -O-C H₂-CH₃ |

| ~ 34.2 | -C H₂-C(=O)O- |

| ~ 33.9 | -C H₂-Br |

| ~ 32.8 | -C H₂-CH₂Br |

| ~ 29.1 - 28.1 | -(C H₂)₅- |

| ~ 24.9 | -C H₂-CH₂C(=O)O- |

| ~ 14.2 | -OCH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for this compound [9][10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Strong | C-H stretch (alkane) |

| 1735 - 1750 | Strong | C=O stretch (ester) |

| 1250 - 1150 | Strong | C-O stretch (ester) |

| 650 - 550 | Medium-Strong | C-Br stretch |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine should result in isotopic peaks (M+ and M+2) of nearly equal intensity for bromine-containing fragments.[12]

Table 6: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Comments |

| 278/280 | [C₁₂H₂₃BrO₂]⁺ | Molecular ion (M⁺) |

| 233/235 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 199 | [M - Br]⁺ | Loss of a bromine radical |

| 101 | [CH₂(CH₂)₄C(=O)OH]⁺ | McLafferty rearrangement product |

| 88 | [CH₃CH₂OC(=O)H₂]⁺ | Cleavage of the long alkyl chain |

| 55 | [C₄H₇]⁺ | Alkyl fragment |

Note: The top three peaks observed in a GC-MS analysis are reported to be at m/z 88, 101, and 55.[1]

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

- 1. This compound | C12H23BrO2 | CID 560452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 5. ajsonline.org [ajsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. compoundchem.com [compoundchem.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to Ethyl 10-Bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 10-Bromodecanoate, a versatile reagent in organic synthesis, with a focus on its physicochemical properties, and applications in the synthesis of biologically active molecules.

Core Physicochemical Properties

This compound is a valuable bifunctional molecule, incorporating both an ester and a terminal alkyl bromide. This structure allows for a range of chemical transformations, making it a useful building block in the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₁₂H₂₃BrO₂ |

| Molecular Weight | 279.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 134 °C at 3 mmHg |

| Density | 1.14 g/cm³ |

| CAS Number | 55099-31-5 |

Application in Organic Synthesis: The Wittig Reaction

A significant application of this compound is in the Wittig reaction to form long-chain unsaturated esters, which are common motifs in insect pheromones and other signaling molecules. The terminal bromide allows for the formation of a phosphonium (B103445) salt, the precursor to the Wittig reagent (a phosphorus ylide). This ylide can then react with an aldehyde or ketone to produce an alkene with high regioselectivity.

The general workflow for the utilization of this compound in a Wittig reaction is depicted below.

Experimental Protocols

The following sections provide a representative, generalized experimental protocol for the synthesis of an unsaturated ester using this compound as a starting material.

Part 1: Synthesis of the Phosphonium Salt

This procedure outlines the formation of the phosphonium salt from this compound and triphenylphosphine via an SN2 reaction.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene (B28343) or benzene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous toluene.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Maintain reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The phosphonium salt will typically precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold, non-polar solvent (e.g., diethyl ether or hexane).

-

Dry the phosphonium salt under vacuum.

Part 2: Wittig Olefination

This part of the protocol describes the formation of the ylide and its subsequent reaction with an aldehyde to yield the alkene.

Materials:

-

The phosphonium salt from Part 1

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

-

An aldehyde (e.g., hexanal)

-

Round-bottom flask

-

Syringes for the addition of reagents

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, suspend the phosphonium salt (1 equivalent) in anhydrous THF in a dry round-bottom flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of a strong base (e.g., n-BuLi, 1 equivalent) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Stir the mixture at 0 °C for 1-2 hours to ensure complete ylide formation.

-

Still at 0 °C, add the aldehyde (1 equivalent) dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired alkene.

This guide serves as a foundational resource for understanding the properties and synthetic utility of this compound. The provided protocols are generalized and may require optimization based on the specific substrates and desired products. Always consult relevant literature and adhere to proper laboratory safety procedures.

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 10-Bromodecanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 10-bromodecanoate is a functionalized long-chain fatty acid ester used as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and research chemicals. Its utility often stems from the terminal bromine atom, which allows for various nucleophilic substitution and coupling reactions, and the ethyl ester group, which can be readily hydrolyzed or modified. A thorough understanding of its physicochemical properties, most notably its boiling point, is critical for its purification, handling, and application in subsequent synthetic steps. This document provides a comprehensive overview of the boiling point of this compound, a detailed experimental protocol for its determination via vacuum distillation, and a schematic of its synthesis.

Physicochemical Data

The physical properties of this compound are summarized below. Due to its high molecular weight, the compound decomposes at its atmospheric boiling point and must be distilled under reduced pressure.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Conditions / Notes | Source(s) |

| Boiling Point | 134 °C | at 3 mmHg | [1][2] |

| 132-140 °C | at 0.27 kPa (~2.03 mmHg) | [3] | |

| Molecular Formula | C₁₂H₂₃BrO₂ | [1][2][4] | |

| Molecular Weight | 279.21 g/mol | [1][4] | |

| Density | 1.14 g/cm³ | at 20°C | [1][2] |

| Refractive Index | 1.4600 - 1.4640 | at 20°C | [1][2] |

| Physical State | Clear, colorless to pale yellow liquid | at 20°C | [1][2] |

| CAS Number | 55099-31-5 | [1][2][4][5] |

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

The determination of the boiling point for a high-molecular-weight compound like this compound requires vacuum distillation to prevent thermal decomposition.

3.1 Apparatus

-

Round-bottom distillation flask (two-necked)

-

Claisen or distillation head

-

Thermometer with appropriate temperature range (-10 to 200 °C)

-

Liebig condenser

-

Receiving flask (e.g., pear-shaped or round-bottom)

-

Vacuum adapter

-

Vacuum pump (oil or diaphragm)

-

Manometer (for pressure measurement)

-

Heating mantle with a magnetic stirrer and stir bar

-

Inert boiling chips or a capillary bubbler

-

Cold trap (recommended, to protect the vacuum pump)

-

Appropriate clamps and stands to secure the apparatus

3.2 Procedure

-

Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a magnetic stir bar or boiling chips into the distillation flask. Add the crude this compound sample to the flask, filling it to no more than two-thirds of its capacity.

-

System Seal: Connect the apparatus to the vacuum pump via the cold trap. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Evacuation: Turn on the condenser cooling water. Slowly and carefully evacuate the system using the vacuum pump. Reduce the pressure until the target pressure (e.g., 3 mmHg) is reached and stable, as indicated by the manometer.

-

Heating: Begin gently heating the distillation flask using the heating mantle while stirring the liquid.

-

Distillation: Increase the temperature gradually until the liquid begins to boil and a steady reflux is observed. The vapor will rise, and condensation will occur in the condenser.

-

Data Recording: Record the temperature at which the liquid is distilling at a steady rate (typically one drop per second into the receiving flask) and the corresponding pressure from the manometer. This stable temperature is the boiling point at that specific pressure.

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air to the apparatus to release the vacuum. Disassembling a hot, evacuated apparatus can be hazardous.

3.3 Safety Precautions

-

Always perform distillations, especially under vacuum, in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Inspect all glassware for cracks or defects before use, as imperfections can cause the apparatus to implode under vacuum.

-

Use a safety shield between the apparatus and the operator.

Visualization of Experimental and Synthetic Workflows

4.1 Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of the boiling point for a high-boiling-point liquid.

Caption: Workflow for vacuum distillation to determine boiling point.

4.2 Synthesis Pathway of this compound

This compound is typically synthesized via Fischer esterification of 10-bromodecanoic acid with ethanol (B145695) in the presence of an acid catalyst.

Caption: Synthesis of this compound via Fischer esterification.

References

An In-depth Technical Guide to the Solubility of Ethyl 10-Bromodecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Ethyl 10-Bromodecanoate, a valuable intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document compiles qualitative solubility information and provides estimated quantitative data based on the closely related structural analog, ethyl decanoate (B1226879). Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, along with a visual representation of the experimental workflow, to aid researchers in generating precise solubility data for their specific applications.

Introduction to this compound

This compound (C₁₂H₂₃BrO₂) is a long-chain fatty acid ester containing a terminal bromine atom.[1] Its bifunctional nature, with an ester group at one end and a reactive alkyl bromide at the other, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds.[2] A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

The solubility of a compound is largely dictated by its physicochemical properties. The long alkyl chain of this compound imparts a significant nonpolar character, while the ester and bromo functional groups introduce some polarity. This structure suggests good solubility in a range of common organic solvents.[3][4] The fundamental principle of "like dissolves like" governs its solubility, indicating a higher affinity for solvents with similar polarity.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃BrO₂ | [1] |

| Molecular Weight | 279.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 134 °C at 3 mmHg | |

| XLogP3 | 4.4 | [1] |

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely published, qualitative information indicates its solubility in several common organic solvents. To provide a more quantitative perspective, the solubility of ethyl decanoate, a close structural analog without the terminal bromine, is presented. It is anticipated that the solubility of this compound will be similar to that of ethyl decanoate in most organic solvents.

Table 2: Qualitative and Estimated Quantitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility of this compound | Estimated Quantitative Solubility (based on Ethyl Decanoate) |

| Chloroform | Chlorinated | Soluble | Miscible |

| Dichloromethane | Chlorinated | Soluble | Miscible |

| Ethyl Acetate | Ester | Soluble | Miscible |

| Acetone | Ketone | Soluble | Miscible |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Soluble |

| Ethanol | Polar Protic (Alcohol) | Soluble | Miscible[8] |

| Diethyl Ether | Ether | Soluble | Miscible[8] |

| Water | Polar Protic | Insoluble | Insoluble[8] |

Disclaimer: The quantitative solubility data presented is for ethyl decanoate and should be considered an estimation for this compound. Experimental verification is recommended for precise applications.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the quantitative solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is necessary to ensure saturation.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.[7]

-

-

Sample Dilution and Quantification:

-

Accurately dilute a known volume of the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While precise, publicly available quantitative solubility data for this compound is limited, a strong qualitative and estimated quantitative understanding can be derived from its molecular structure and comparison with its non-brominated analog, ethyl decanoate. It is anticipated to be soluble in a wide range of common organic solvents and insoluble in water. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for the effective use of this compound in research, development, and manufacturing within the pharmaceutical and chemical industries.

References

- 1. This compound | C12H23BrO2 | CID 560452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 55099-31-5 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ethyl decanoate [chembk.com]

An In-depth Technical Guide to the Spectral Data of Ethyl 10-Bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 10-bromodecanoate (CAS No: 55099-31-5), a compound of interest in various research and development applications. This document outlines the expected spectral characteristics based on available data and analysis of related compounds, details general experimental protocols for acquiring such data, and presents the information in a structured format for ease of reference and comparison.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₂H₂₃BrO₂[1]

-

Molecular Weight: 279.21 g/mol [1]

-

Structure:

Spectral Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| -CH₃ (ethyl) | ~1.25 | Triplet | 3H | ~7.1 |

| -CH₂- (ethyl) | ~4.12 | Quartet | 2H | ~7.1 |

| -C(=O)-CH₂- | ~2.28 | Triplet | 2H | ~7.5 |

| -(CH₂)₆- | ~1.2-1.4 | Multiplet | 12H | - |

| -CH₂-CH₂-Br | ~1.85 | Quintet | 2H | ~7.0 |

| -CH₂-Br | ~3.40 | Triplet | 2H | ~6.8 |

Note: Predicted values are based on the analysis of similar long-chain esters and bromoalkanes. The ¹H NMR spectrum of the related compound 10-bromodecanoic acid shows a triplet at approximately 3.40 ppm for the -CH₂-Br protons, which supports the predicted chemical shift in the ethyl ester derivative.[2]

Table 2: ¹³C NMR Spectral Data (Predicted)

| Assignment | Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~14.2 |

| -O-CH₂- (ethyl) | ~60.1 |

| -C(=O)- | ~173.8 |

| -C(=O)-CH₂- | ~34.4 |

| -(CH₂)n- (C3-C8) | ~24.9 - 29.4 |

| -CH₂-CH₂-Br | ~32.8 |

| -CH₂-Br | ~33.9 |

Note: PubChem lists available ¹³C NMR spectra from John Wiley & Sons, Inc., but the specific peak data is not directly provided.[1] Predicted values are based on standard chemical shift tables and data for analogous long-chain esters.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O (Ester) stretch |

| ~2925, ~2855 | Strong | C-H (alkane) stretch |

| ~1465 | Medium | C-H (alkane) bend |

| ~1180 | Strong | C-O (Ester) stretch |

| ~640 | Medium | C-Br stretch |

Note: PubChem indicates the availability of vapor phase IR spectra from SpectraBase, though specific peak values are not detailed.[1] The values presented are characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 279/281 | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 233/235 | [M - OCH₂CH₃]⁺ |

| 201/203 | [M - COOCH₂CH₃]⁺ |

| 88 | McLafferty rearrangement: [CH₂=C(OH)OCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Note: PubChem lists a GC-MS record from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is predicted based on the typical behavior of long-chain fatty acid ethyl esters.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 s

-

Temperature: 298 K

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2 s

-

Temperature: 298 K

-

-

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A thin film is prepared by placing a drop of the sample between two KBr or NaCl plates.

-

FTIR Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Method: Transmission.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Procedure: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

-

3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC-MS Acquisition:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Visualization of Spectral Data Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

This comprehensive guide serves as a valuable resource for professionals engaged in research and development, providing the necessary spectral data and methodologies for the confident identification and characterization of this compound.

References

An In-depth Technical Guide to the 13C NMR of 10-Bromodecanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 10-bromodecanoic acid ethyl ester. This document details the predicted 13C NMR chemical shifts, experimental protocols for synthesis and NMR analysis, and logical diagrams to illustrate the molecular structure and experimental workflow.

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 10-bromodecanoic acid ethyl ester. The assignments are based on known data for 10-bromodecanoic acid and typical chemical shifts for ethyl esters. The spectra are generally recorded in deuterated chloroform (B151607) (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C=O | ~173.5 |

| 2 | -CH₂-C=O | ~34.3 |

| 3 | -CH₂- | ~25.0 |

| 4 | -CH₂- | ~29.0 |

| 5 | -CH₂- | ~28.8 |

| 6 | -CH₂- | ~28.5 |

| 7 | -CH₂- | ~28.0 |

| 8 | -CH₂- | ~32.8 |

| 9 | -CH₂-CH₂Br | ~28.1 |

| 10 | -CH₂Br | ~33.9 |

| 1' | O-CH₂-CH₃ | ~60.1 |

| 2' | O-CH₂-CH₃ | ~14.2 |

Experimental Protocols

Synthesis of 10-Bromodecanoic Acid Ethyl Ester via Fischer Esterification

This protocol describes the synthesis of 10-bromodecanoic acid ethyl ester from 10-bromodecanoic acid and ethanol (B145695) using sulfuric acid as a catalyst.

Materials:

-

10-Bromodecanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 10-bromodecanoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid) to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 10-bromodecanoic acid ethyl ester.

-

The product can be further purified by column chromatography if necessary.

13C NMR Spectroscopy

This section outlines the procedure for acquiring a quantitative 13C NMR spectrum of 10-bromodecanoic acid ethyl ester.

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of 10-bromodecanoic acid ethyl ester into a clean, dry vial.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[3]

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][4]

-

For accurate chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (0 ppm).[1]

NMR Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. For quantitative analysis, an inverse-gated decoupling pulse program should be employed to suppress the Nuclear Overhauser Effect (NOE).[4]

-

Acquisition Time (aq): A typical acquisition time of 2-4 seconds is used.[4]

-

Relaxation Delay (d1): To ensure full relaxation of all carbon nuclei for accurate integration, a long relaxation delay is crucial. This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the carbon atoms in the molecule. For long-chain carbons, this can be several seconds.

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, typically ranging from several hundred to a few thousand scans, depending on the sample concentration.[4]

-

Temperature: The experiment is typically conducted at a constant temperature, for example, 25°C.

Mandatory Visualizations

Caption: Molecular structure of 10-bromodecanoic acid ethyl ester.

Caption: Experimental workflow for 13C NMR analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Ethyl 10-Bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 10-bromodecanoate, a molecule of interest in various research and development sectors. This document outlines detailed experimental protocols, presents a thorough analysis of its predicted mass spectrum and fragmentation patterns, and visualizes key processes to facilitate a deeper understanding of its behavior under mass spectrometric conditions.

Introduction

This compound (C12H23BrO2) is a long-chain fatty acid ester containing a terminal bromine atom.[1] Its analysis by mass spectrometry is crucial for its identification, characterization, and quantification in various matrices. This guide explores the expected outcomes of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Predicted Mass Spectrum and Fragmentation Analysis

Key Predicted Features of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed, albeit potentially with low intensity, as is common for long-chain esters. Due to the presence of bromine, this peak will appear as a characteristic doublet with a mass-to-charge ratio (m/z) of 278 and 280, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a near 1:1 natural abundance.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the loss of the ethoxy group (-OCH2CH3) to yield an acylium ion.

-

McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

-

Cleavage of the C-Br Bond: The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical. This would result in a fragment ion at m/z 199.

-

Hydrocarbon Fragmentation: The long alkyl chain can undergo fragmentation, producing a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups).

Quantitative Data Presentation

The following table summarizes the predicted significant fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a theoretical estimation based on the expected stability of the fragment ions.

| m/z (Predicted) | Proposed Fragment Ion | Proposed Structure | Relative Abundance (Predicted) |

| 278/280 | Molecular Ion [M]⁺ | [CH₃CH₂OOC(CH₂)₉Br]⁺ | Low |

| 233/235 | [M - OCH₂CH₃]⁺ | [OC(CH₂)₉Br]⁺ | Moderate |

| 199 | [M - Br]⁺ | [CH₃CH₂OOC(CH₂)₉]⁺ | Moderate to High |

| 88 | McLafferty Rearrangement Product | [CH₂=C(OH)OCH₂CH₃]⁺ | High |

| 45 | [OCH₂CH₃]⁺ | Ethoxy Cation | Moderate |

| 29 | [CH₂CH₃]⁺ | Ethyl Cation | High |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

GC Conditions:

-

Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40 - 400

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with Electrospray Ionization (ESI) is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm ID, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Start with 70% B.

-

Increase to 100% B over 15 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Desolvation Gas Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Source Temperature: 120 °C

-

Mass Analyzer: Time-of-Flight (TOF)

-

Scan Range: m/z 100 - 500

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the experimental workflows.

Caption: Predicted fragmentation pathway of this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Experimental workflow for LC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols offer a valuable resource for researchers in designing and interpreting their analytical experiments. The visualization of the fragmentation pathway and workflows further aids in comprehending the analytical process. It is important to note that the presented mass spectral data is theoretical, and experimental verification is recommended for definitive structural elucidation and quantification.

References

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 10-Bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 10-bromodecanoate. It details the expected spectral features, experimental protocols for obtaining the spectrum, and a logical workflow for its interpretation. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Introduction to this compound and FT-IR Spectroscopy

This compound is a long-chain fatty acid ester containing a terminal bromine atom. Its molecular structure consists of a C10 carbon chain, an ethyl ester functional group, and a C-Br bond. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the aliphatic chain (C-H bonds), the ethyl ester (C=O and C-O bonds), and the terminal alkyl bromide (C-Br bond).

Data Presentation: Predicted FT-IR Peak Assignments

The following table summarizes the expected quantitative data for the principal absorption bands in the FT-IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2925 - 2855 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1735 - 1750 | C=O stretch | Ester | Strong |

| 1465 - 1450 | C-H bend (scissoring) | Aliphatic (CH₂) | Medium |

| 1375 - 1365 | C-H bend (rocking) | Aliphatic (CH₃) | Medium |

| 1250 - 1150 | C-O stretch (asymmetric) | Ester | Strong |

| 1150 - 1000 | C-O stretch (symmetric) | Ester | Strong |

| 725 - 720 | C-H rock (long chain) | Aliphatic (-(CH₂)n-, n≥4) | Weak |

| 650 - 550 | C-Br stretch | Alkyl Bromide | Medium-Strong |

Experimental Protocols

The following section details the methodology for obtaining the FT-IR spectrum of this compound, a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is the recommended method due to its simplicity and minimal sample preparation.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Principle: In ATR-FTIR, an infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal. The sample absorbs energy at specific frequencies, attenuating the evanescent wave. The detector then measures the attenuated infrared beam.

Instrumentation:

-

FT-IR Spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond, ZnSe)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe after the measurement.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for obtaining and interpreting the FT-IR spectrum of this compound.

Caption: Experimental Workflow for FT-IR Analysis.

Caption: Logical Flow for Spectral Interpretation.

Ethyl 10-Bromodecanoate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Ethyl 10-bromodecanoate (CAS No. 55099-31-5). The following sections detail the physicochemical properties, known hazards, necessary safety precautions, and emergency procedures associated with this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Core Safety and Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₃BrO₂ | [1][2] |

| Molecular Weight | 279.21 g/mol | [1] |

| CAS Number | 55099-31-5 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 134 °C at 3 mmHg | [2] |

| Purity | >96.0% (GC) | [2] |

| Acute Toxicity (Oral) | No data available | |

| Acute Toxicity (Dermal) | No data available | |

| Acute Toxicity (Inhalation) | No data available | |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:

-

Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

As of the latest available data, there is no information on the carcinogenicity, germ cell mutagenicity, reproductive toxicity, or specific target organ toxicity (single or repeated exposure) of this compound.

Experimental Protocols for Hazard Assessment

The hazard classifications for skin and eye irritation are typically determined using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). The methodologies for these tests are detailed below.

Skin Irritation: OECD Test Guideline 404

The potential for a substance to cause skin irritation is assessed using the OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion. This test is typically conducted on albino rabbits.

Methodology:

-

Test Substance Application: A small area of the animal's skin is shaved. The test substance is then applied to the shaved area and covered with a gauze patch.

-

Exposure Period: The test substance remains in contact with the skin for a specified period, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Classification: The substance is classified as a skin irritant if the observed skin reactions meet specific criteria outlined in the guideline.

Eye Irritation: OECD Test Guideline 405

The potential for a substance to cause eye irritation or damage is evaluated using the OECD Test Guideline 405 for Acute Eye Irritation/Corrosion. This test is also typically performed on albino rabbits.

Methodology:

-

Test Substance Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after instillation).

-

Scoring: The severity of the eye reactions is scored using a standardized grading system.

-

Classification: The substance is classified as an eye irritant based on the severity and reversibility of the observed eye lesions.

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce carbon oxides and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Collect and place in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed waste disposal service.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are familiar with its hazards and follow the recommended safety procedures to ensure a safe working environment.

References

An In-depth Technical Guide to Ethyl 10-Bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 10-bromodecanoate, a valuable bifunctional molecule utilized in chemical synthesis and as a precursor for various bioactive compounds. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its potential applications in research and development.

Chemical Identity and Synonyms

This compound is a fatty acid ester characterized by a ten-carbon aliphatic chain with a terminal bromine atom and an ethyl ester group. This structure makes it a versatile building block in organic synthesis. A comprehensive list of its identifiers and synonyms is provided below for clear identification and literature searching.

| Identifier Type | Value |

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 55099-31-5[1][2][4][5] |

| Molecular Formula | C12H23BrO2[2][4] |

| Synonym | 10-Bromodecanoic acid, ethyl ester[1][2][3][6] |

| Synonym | 10-Bromo-decanoic acid ethyl ester[2] |

| Synonym | ethyl 10-bromo-decanoate[2] |

| PubChem CID | 560452[2][3] |

| InChIKey | VWHLKJQERLYMNA-UHFFFAOYSA-N[2] |

| SMILES | CCOC(=O)CCCCCCCCCBr[2] |

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 279.21 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Boiling Point | 134 °C at 3 mmHg | |

| Purity | Typically >96.0% (GC) |

While publicly available spectral data is limited, predicted mass spectrometry data indicates expected adducts at m/z values of 279.09541 for [M+H]+ and 301.07735 for [M+Na]+. Experimental spectral data can be found through databases such as PubChem, which includes references to 13C NMR, GC-MS, and IR spectra.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the synthesis of its precursor, 10-bromodecanoic acid, followed by its esterification.

Synthesis of 10-Bromodecanoic Acid

A detailed protocol for the synthesis of 10-bromodecanoic acid from 1,10-decanediol (B1670011) has been reported and is summarized below.[7]

Materials:

-

1,10-decanediol

-

48% Hydrobromic acid (HBr)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na2SO4)

-

Chromium trioxide (CrO3)

-

Sulfuric acid (H2SO4)

-

Diethyl ether

-

Dichloromethane

-

Petroleum ether

Procedure:

-

Synthesis of 10-bromo-1-decanol: A solution of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) is treated with 48% HBr (22.6 mL, 0.2 mol) and refluxed for 24 hours using a Dean-Stark apparatus.[7] The reaction mixture is then cooled and washed sequentially with 6N NaOH, 10% HCl, water, and brine. The organic layer is dried over Na2SO4, concentrated, and purified by silica (B1680970) gel chromatography to yield 10-bromo-1-decanol.[7]

-

Oxidation to 10-bromodecanoic acid: The 10-bromo-1-decanol (41 g, 0.17 mol) is dissolved in acetone (130 mL) and cooled to -5 °C.[7] A solution of chromic acid (prepared from CrO3, water, and concentrated H2SO4) is added slowly, and the mixture is stirred for 2 hours, then left overnight at room temperature.[7]

-

Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over Na2SO4, and concentrated. The resulting residue is purified by silica gel chromatography (eluting with dichloromethane) and recrystallized from petroleum ether to afford 10-bromodecanoic acid as a white solid.[7]

Fischer Esterification of 10-Bromodecanoic Acid to this compound

The following is a representative Fischer esterification protocol for the synthesis of this compound from 10-bromodecanoic acid. This procedure is based on established methods for the esterification of long-chain carboxylic acids.[1][6][8][9][10]

Materials:

-

10-bromodecanoic acid

-

Absolute ethanol (B145695) (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine (saturated NaCl solution)

-